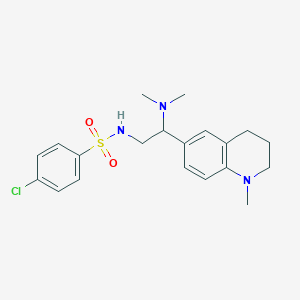![molecular formula C19H15BrN2O5 B2506105 7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 912781-51-2](/img/structure/B2506105.png)
7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Structural Characterization and Antimicrobial Activities
The research presented in the first paper focuses on the synthesis of chromene molecules, specifically targeting the antimicrobial activity of various derivatives. Among these, the 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine derivatives showed promising antibacterial activities. The structural confirmation of these compounds was achieved through IR, ^1H- and ^13C-NMR, and MS spectroscopy, and their antimicrobial efficacy was compared to reference agents. The study highlights the structure-activity relationship (SAR) that correlates with the in vitro assays, suggesting a potent activity against certain microorganisms .
Pyrimidine Derivatives and Their Potential
The second paper discusses the preparation of a range of derivatives from 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP). These derivatives include various substitutions on the pyrimidine ring, which could potentially alter the compound's properties and biological activities. The paper reports on the synthesis of these derivatives and their structural characterization, which could be relevant for understanding the properties of the compound .
Antitumor Activity of Pyrimido Carbazoles
In the third paper, the synthesis of hetero annulated carbazoles, including pyrimido carbazoles, is described. These compounds were evaluated for their in vitro antitumor activity, with a particular focus on a novel pyrimido carbazole derivative that showed selective growth inhibition on the MCF-7 cell line. The study provides insights into the apoptotic effects of these compounds on cancer cells and discusses the preliminary structure-activity relationships, which could be valuable for the development of new therapeutic drugs .
Diuretic Activity of Quinoline Derivatives
The fourth paper explores the synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid anilides and their diuretic activity. The study found that bromination of these compounds significantly increased their diuretic activity compared to non-brominated analogs. This research could provide a basis for understanding the impact of bromination on the biological activity of related compounds .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
Research has demonstrated that derivatives of pyrimidine, including those similar in structure to the compound , exhibit significant anti-inflammatory and analgesic activities. Compounds synthesized from chromen-2-one bases have been tested in-vivo for anti-inflammatory activity, showing significant results comparable to standard drugs like diclofenac sodium (Chaydhary et al., 2015). Additionally, novel pyrimidine derivatives of the coumarin moiety have shown analgesic and anti-pyretic activities in animal models, suggesting their potential in pain and fever management (Keri et al., 2010).
Anticancer Evaluation
A study on fused coumarino-[4,3-d]-pyrimidine derivatives has revealed promising anticancer activities against a hepatocellular carcinoma cell line. This indicates the potential therapeutic application of such compounds in cancer treatment (Sherif & Yossef, 2013).
Synthesis Methods
Innovative synthesis methods have been developed for chromeno[2,3-d]pyrimidine-diones, which are key intermediates in producing compounds with antibacterial, fungicidal, and other pharmacological activities (Osyanin et al., 2014). Such methods facilitate the exploration of these compounds' broad spectrum of biological activities.
Antiviral and Antimicrobial Activities
Compounds with a base structure similar to the subject compound have been synthesized and tested for antiviral and antimicrobial activities. For example, derivatives with substitutions at the 5-position on the pyrimidine ring have shown marked inhibition against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Structural Characterization and Antimicrobial Activities
Further research into chromene molecules has unveiled their antimicrobial potential. Specifically, derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine have shown promising antibacterial activities against various microorganisms, supporting their utility in developing new antimicrobial agents (Okasha et al., 2016).
Safety And Hazards
This involves studying the toxicity of the compound and understanding the safety measures that need to be taken while handling it.
Zukünftige Richtungen
This involves predicting future applications of the compound based on its properties and behavior.
Please note that the availability of this information depends on the extent of research conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always best to refer to scientific literature or databases for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-25-14-7-9(3-4-13(14)23)17-21-18(24)12-6-10-5-11(20)8-15(26-2)16(10)27-19(12)22-17/h3-5,7-8,23H,6H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLQIHPGCRQWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
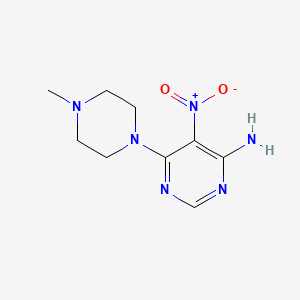
![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)
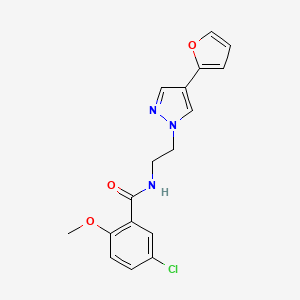
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
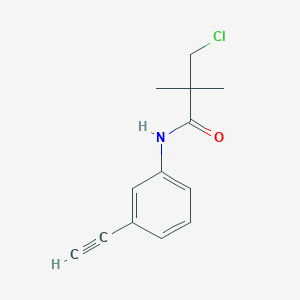
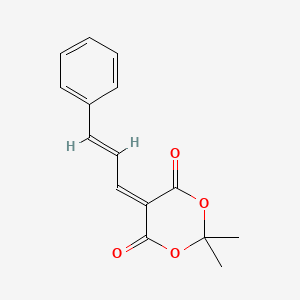
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)
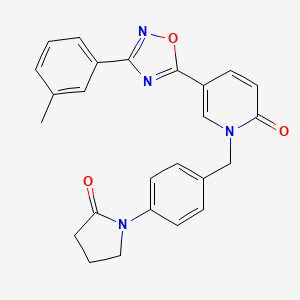
![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)
